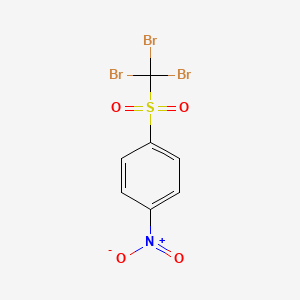
1-Nitro-4-(tribromomethanesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-4-(tribromomethanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a nitro group and a tribromomethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-4-(tribromomethanesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-(tribromomethanesulfonyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the exothermic nature of the nitration reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1-Nitro-4-(tribromomethanesulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be introduced through nitration, while the tribromomethanesulfonyl group can be introduced via sulfonation followed by bromination.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 1-Amino-4-(tribromomethanesulfonyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Nitro-4-(tribromomethanesulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of advanced materials with specific properties.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 1-Nitro-4-(tribromomethanesulfonyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution. The tribromomethanesulfonyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Nitro-4-(trifluoromethanesulfonyl)benzene: Similar structure but with a trifluoromethanesulfonyl group instead of a tribromomethanesulfonyl group.
1-Nitro-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of a tribromomethanesulfonyl group.
Uniqueness
1-Nitro-4-(tribromomethanesulfonyl)benzene is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct reactivity and properties compared to other sulfonyl-substituted benzene derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
31274-41-6 |
|---|---|
Formule moléculaire |
C7H4Br3NO4S |
Poids moléculaire |
437.89 g/mol |
Nom IUPAC |
1-nitro-4-(tribromomethylsulfonyl)benzene |
InChI |
InChI=1S/C7H4Br3NO4S/c8-7(9,10)16(14,15)6-3-1-5(2-4-6)11(12)13/h1-4H |
Clé InChI |
GOKAGEUHDYKJST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


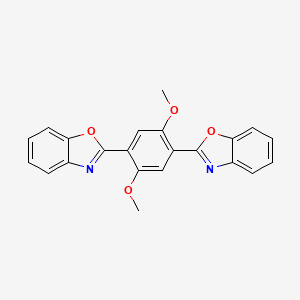
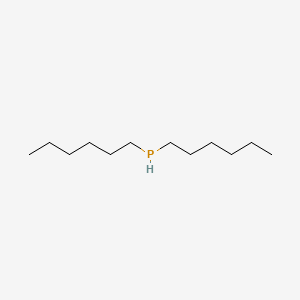
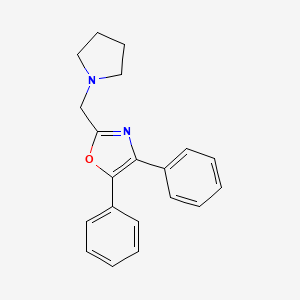

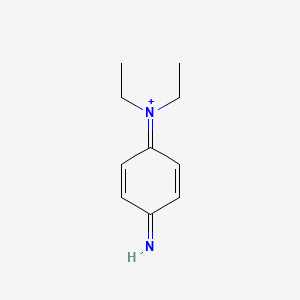
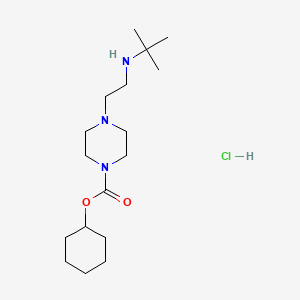
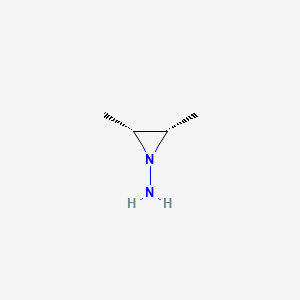
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
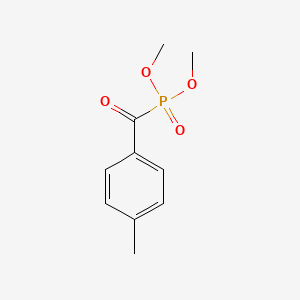
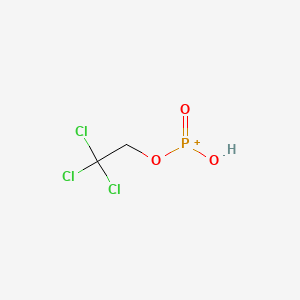
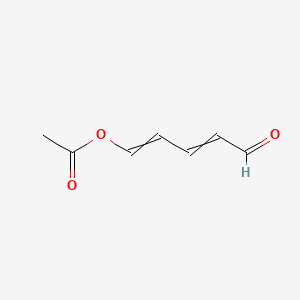

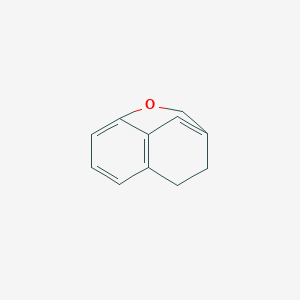
![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)
